molecular formula C9H6Cl2N4O B13146295 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one CAS No. 61382-83-0

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one

Katalognummer: B13146295
CAS-Nummer: 61382-83-0
Molekulargewicht: 257.07 g/mol
InChI-Schlüssel: IZJPVQQNQDEPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position, a dichlorophenyl group at the 6-position, and a triazinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dichloroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: These compounds share a similar triazine core but differ in the substitution pattern.

    1,3,5-Triazine-2,4,6-triamine:

Uniqueness

4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one is unique due to the presence of both an amino group and a dichlorophenyl group, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

61382-83-0

Molekularformel

C9H6Cl2N4O

Molekulargewicht

257.07 g/mol

IUPAC-Name

4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6Cl2N4O/c10-5-2-1-4(3-6(5)11)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16)

InChI-Schlüssel

IZJPVQQNQDEPCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=NC(=NC(=O)N2)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.